REACTION_CXSMILES
|
[F:1][B-:2]([F:5])([F:4])[F:3].[H+].OC(C)(C)C([O-])=O.[CH2:14]([N+:16]([CH2:20][CH3:21])([CH2:18][CH3:19])[CH3:17])[CH3:15]>>[F:1][B-:2]([F:5])([F:4])[F:3].[CH2:14]([N+:16]([CH2:20][CH3:21])([CH2:18][CH3:19])[CH3:17])[CH3:15] |f:0.1,2.3,4.5|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
F[B-](F)(F)F.[H+]
|
Name
|
aqueous solution
|
Quantity
|
110 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
triethylmethylammonium 2-hydroxyisobutyrate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(C(=O)[O-])(C)C.C(C)[N+](C)(CC)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction liquid
|
Type
|
CUSTOM
|
Details
|
The still residue after evaporation of the reaction liquid to dryness
|
Type
|
CUSTOM
|
Details
|
was recrystallized from ethanol and vacuum
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
F[B-](F)(F)F.C(C)[N+](C)(CC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.44 mol | |
AMOUNT: MASS | 89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |